Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a tert-butyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The tert-butyl group is then introduced to the piperidine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the piperidine or pyrazole rings.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- N-(3,5-bis(tert-butyl)-1-methyl-1H-pyrazol-4-yl)nicotinamide
Uniqueness
Tert-butyl 3-(4-methyl-1H-pyrazol-5-YL)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(4-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-8-15-16-12(10)11-6-5-7-17(9-11)13(18)19-14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUNEBHDQKKGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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